

In Vivo Efficacy of SMARCA2 Degraders: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-7

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The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This guide provides a comparative overview of the in vivo efficacy of several SMARCA2 degraders based on publicly available preclinical and clinical data.

Comparative In Vivo Performance of SMARCA2 Degraders

The following table summarizes the in vivo performance of various SMARCA2 degraders from preclinical studies and early clinical trials. Direct head-to-head comparisons are limited, and experimental conditions may vary between studies.



Degrader Name	Cancer Model(s)	Dosing Regimen	Key Efficacy Readouts	SMARCA 2 Degradati on	Selectivit y (vs. SMARCA 4)	Referenc e(s)
PRT3789	SMARCA4 -mutant solid tumors (NSCLC, esophagea l)	Intravenou s, once weekly (dose escalation)	Partial responses and prolonged stable disease in a Phase 1 trial (NCT0563 9751).	Dose- dependent degradatio n in PBMCs and tumor tissue.	Highly selective for SMARCA2.	
PRT7732	SMARCA4 -deficient lung cancer xenografts	Oral, daily	Significant tumor growth inhibition.	Robust SMARCA2 protein reduction in tumor tissues for 24h post- dosing.	Complete selectivity over SMARCA4 protein in a SMARCA4 WT lung cancer model in mice.	
A947	SMARCA4 mutant non-small cell lung cancer (NSCLC) xenografts	Not specified	Potent in vivo efficacy, leading to tumor stasis.	>95% reduction of SMARCA2 levels in tumors.	~28-fold selectivity for	_

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